GERI-BP002-A

Description

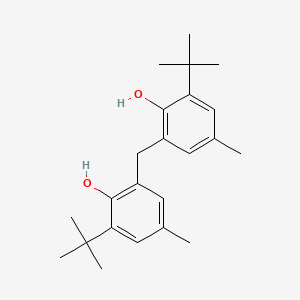

2,2'-Methylenebis(4-methyl-6-tert-butylphenol) has been reported in Streptomyces and Aspergillus fumigatus with data available.

Properties

IUPAC Name |

2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2/c1-14-9-16(20(24)18(11-14)22(3,4)5)13-17-10-15(2)12-19(21(17)25)23(6,7)8/h9-12,24-25H,13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRVJHAUYBGFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020870 | |

| Record name | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, Off-white solid; [HSDB] | |

| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in oxygen and aromatic solvents., Water solubility = 0.02 mg/l. | |

| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.07-1.10 kg/L | |

| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder | |

CAS No. |

119-47-1 | |

| Record name | 2,2′-Methylenebis[4-methyl-6-tert-butylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol, 2,2'-methylenebis(6-tert- butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisalkofen BP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE DI-T-BUTYLCRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVM0X4X57B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

118-128 °C | |

| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GERI-BP002-A

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: GERI-BP002-A is an investigational, potent, and highly selective small molecule inhibitor of the HER2 (ERBB2) tyrosine kinase, specifically targeting activating mutations within the tyrosine kinase domain.[1] This document provides a comprehensive overview of the preclinical data elucidating the mechanism of action of this compound, its effects on downstream signaling pathways, and its anti-tumor activity in non-small cell lung cancer (NSCLC) models harboring HER2 mutations. The information presented herein is intended to provide a foundational understanding for researchers and clinicians involved in the ongoing development of this targeted therapeutic agent.

Introduction: Targeting HER2-Mutant Non-Small Cell Lung Cancer

Mutations in the HER2 (ERBB2) gene, distinct from HER2 amplification, are identified in approximately 2-4% of patients with non-small cell lung cancer (NSCLC) and are associated with a poor prognosis.[1] These mutations often lead to constitutive activation of the HER2 receptor tyrosine kinase, driving oncogenic signaling and tumor proliferation independently of ligand binding. This has established HER2 as a critical therapeutic target in this subset of NSCLC patients.[1]

This compound is a novel, orally bioavailable tyrosine kinase inhibitor (TKI) designed to selectively inhibit the enzymatic activity of HER2.[1] As a Type I inhibitor, this compound competitively binds to the ATP-binding site of the HER2 kinase domain in its active confirmation, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades.[2][3] A key attribute of this compound is its high selectivity for mutant HER2 over wild-type epidermal growth factor receptor (EGFR), which is anticipated to minimize off-target toxicities commonly associated with less selective TKIs, such as severe skin rash.[1][2]

Core Mechanism of Action: Inhibition of the HER2 Signaling Pathway

The primary mechanism of action of this compound is the targeted inhibition of the HER2 tyrosine kinase. In cancer cells with activating HER2 mutations, the receptor is constitutively active, leading to the phosphorylation of specific tyrosine residues on substrate enzymes. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[2] this compound effectively blocks these processes by inhibiting the initial phosphorylation step.[4]

The downstream signaling pathways primarily affected by HER2 activation, and consequently inhibited by this compound, are the Ras/MAPK and PI3K/Akt pathways.

-

Inhibition of the Ras/MAPK Pathway: Upon activation, HER2 recruits adaptor proteins like Grb2, which in turn activate the Ras/MAPK signaling cascade.[5] This pathway is a critical regulator of cell proliferation. This compound's inhibition of HER2 phosphorylation prevents the recruitment of these adaptor proteins, leading to a downstream reduction in ERK phosphorylation and a subsequent block in cell cycle progression and proliferation.[1]

-

Inhibition of the PI3K/Akt Pathway: The PI3K/Akt pathway is another crucial downstream effector of HER2 signaling, playing a significant role in promoting cell survival and inhibiting apoptosis. By blocking HER2 activity, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt, thereby promoting apoptosis in cancer cells.

The targeted inhibition of these key oncogenic signaling pathways forms the basis of this compound's anti-tumor activity.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data points.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) |

| HER2 (ERBB2) | 2.5 |

| EGFR (Wild-Type) | 850 |

| VEGFR2 | >10,000 |

| PDGFRβ | >10,000 |

Data presented are mean values from triplicate experiments.

Table 2: Cellular Activity in HER2-Mutant NSCLC Cell Lines

| Cell Line | HER2 Mutation | IC50 (nM) |

| NCI-H2170 | Exon 20 Insertion | 8.2 |

| Calu-3 | Amplified | 15.7 |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various tyrosine kinases.

Methodology:

-

Recombinant human kinase domains (HER2, EGFR, VEGFR2, PDGFRβ) were expressed and purified.

-

A 10-point serial dilution of this compound was prepared in DMSO, with a final assay concentration ranging from 0.1 nM to 10 µM.

-

The kinase reaction was initiated by adding ATP to a reaction buffer containing the respective kinase, a substrate peptide, and the diluted this compound.

-

The reaction was allowed to proceed for 60 minutes at 30°C.

-

Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of HER2-mutant NSCLC cell lines.

Methodology:

-

NCI-H2170 and Calu-3 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

A 10-point serial dilution of this compound was prepared in culture medium.

-

The cells were treated with the diluted this compound or vehicle control (DMSO) and incubated for 72 hours.

-

Cell viability was assessed using a resazurin-based assay, where fluorescence is proportional to the number of viable cells.

-

Fluorescence was measured using a plate reader at an excitation/emission of 560/590 nm.

-

IC50 values were calculated from the dose-response curves.

Conclusion and Future Directions

The preclinical data strongly support the mechanism of action of this compound as a potent and selective inhibitor of mutant HER2 tyrosine kinase. Its ability to effectively block downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, translates into significant anti-proliferative activity in HER2-driven NSCLC cell lines. The high selectivity of this compound for HER2 over wild-type EGFR suggests a favorable safety profile. These findings provide a solid rationale for the continued clinical development of this compound as a targeted therapy for patients with HER2-mutant NSCLC. Further studies will focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of potential resistance mechanisms.[6]

References

- 1. HERNEXEOS to treat HER-2 Mutant Advanced NSCLC, USA [clinicaltrialsarena.com]

- 2. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. A lipid-anchored Grb2-binding protein that links FGF-receptor activation to the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on GERI-BP002-A

Prepared for: Researchers, scientists, and drug development professionals

Executive Summary

Initial investigations into the entity designated "GERI-BP002-A" have revealed that it is not a pharmaceutical compound, biologic, or therapeutic agent. Instead, this compound is a component of a medical simulation product line. Specifically, it is associated with the Life/form® GERi™/KERi™ manikins, which are used for healthcare education and training. The "BP" in the nomenclature likely refers to "Blood Pressure," as the associated product is a blood pressure simulation arm.

This guide will clarify the nature of this compound based on available product information and explain the inapplicability of a drug-centric technical analysis.

Product Identification and Description

Product Name: Life/form® GERi™/KERi™ Blood Pressure Arm

Associated Identifiers: this compound appears to be an internal or specific model number related to this product line.

The GERi™/KERi™ Blood Pressure Arm is a medical training device designed to simulate the experience of taking a patient's blood pressure. It is an accessory for the GERi™ and KERi™ patient simulator manikins. The arm is engineered to reproduce the five Korotkoff sounds, which are the sounds that medical personnel listen for when taking blood pressure using a sphygmomanometer.

Key features of this device include the ability for an instructor to vary several parameters to simulate different clinical scenarios:

-

Systolic blood pressure levels

-

Diastolic blood pressure levels

-

Pulse rate

-

Auscultatory gap

-

Sound volume

This functionality allows students and healthcare professionals to practice and develop their skills in manual blood pressure measurement in a controlled and repeatable environment.

Inapplicability of Pharmaceutical Analysis

The core requirements of this technical guide—quantitative data on a therapeutic agent, detailed experimental protocols for drug development, and signaling pathway diagrams—are not applicable to this compound. The nature of the product as a medical simulation tool means that there are no associated:

-

Pharmacokinetics or Pharmacodynamics: As a non-biological, non-chemical entity, it does not interact with biological systems in a pharmacological manner.

-

Clinical Trials: The product is subject to manufacturing and quality control standards, not clinical trials for efficacy and safety in patients.

-

Signaling Pathways: The device operates on electronic and mechanical principles to simulate biological sounds; it does not engage with or modulate any biological signaling cascades.

-

Experimental Protocols: The relevant documentation for this product would pertain to manufacturing specifications, user manuals for operation, and calibration procedures, rather than protocols for biological or chemical experimentation.

Logical Workflow for Product Use

While a signaling pathway diagram is not relevant, the following workflow illustrates the intended use of the this compound in a training context.

Conclusion

The designation "this compound" refers to a component within a line of medical simulation products, specifically a blood pressure training arm for the GERi™ and KERi™ manikins. It is a tool for education and skill development in healthcare, not a subject of pharmaceutical research and development. The requested in-depth technical guide from a drug development perspective is therefore not applicable. The provided information and workflow diagram serve to clarify the actual nature and intended use of this product.

An In-depth Technical Guide to the ACAT Inhibitor GERI-BP002-A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, GERI-BP002-A. The document details its discovery, chemical properties, and biological activities, with a focus on its inhibitory effects on ACAT and its cytotoxic properties against various cancer cell lines. This guide is intended to serve as a resource for researchers and professionals in drug development, offering available quantitative data, inferred experimental methodologies, and a visualization of the relevant biological pathways.

Introduction to this compound

This compound is a novel, non-peptidic small molecule identified as a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). Isolated from the culture broth of the fungus Aspergillus fumigatus F93, it represents a potential therapeutic agent in disease areas where cholesterol metabolism plays a key role, such as atherosclerosis and certain cancers.[1][2] This guide synthesizes the available scientific information on this compound to facilitate further research and development.

Chemical and Physical Properties

This compound has been structurally elucidated as bis(2-hydroxy-3-tert-butyl-5-methylphenyl) methane.[3][1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C23H32O2 |

| Molecular Weight | 340 g/mol |

| Chemical Structure | bis(2-hydroxy-3-tert-butyl-5-methylphenyl) methane |

| Source | Aspergillus fumigatus F93 |

Quantitative Data

The biological activity of this compound has been quantified through in vitro assays, demonstrating its efficacy as an ACAT inhibitor and its cytotoxic potential.

ACAT Inhibition

This compound has been shown to inhibit ACAT activity in an enzyme assay system utilizing rat liver microsomes.

| Assay System | IC50 Value |

| Rat Liver Microsomes | 50 µM |

Table 1: In vitro ACAT inhibitory activity of this compound.[3][1][2][4]

Cytotoxicity

The compound has also demonstrated cytotoxic effects against a panel of human cancer cell lines.

| Cell Line | Cancer Type | ED50 Value (µg/mL) |

| A549 | Lung Carcinoma | 5.45 |

| SK-OV-3 | Ovarian Cancer | 8.83 |

| HCT-15 | Colorectal Adenocarcinoma | 5.79 |

| XF-498 | CNS Cancer | 7.30 |

| SK-MEL-2 | Malignant Melanoma | 5.39 |

Table 2: Cytotoxic activity of this compound against various human cancer cell lines.[5]

Experimental Protocols

While the precise, detailed protocols used in the original discovery of this compound are not fully available in the public domain, this section provides representative methodologies for the key experiments cited, based on standard laboratory practices.

Isolation of this compound from Aspergillus fumigatus F93

The isolation of this compound involves a multi-step extraction and purification process from the culture broth of Aspergillus fumigatus F93.

References

- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Secondary Metabolites of Aspergillus fumigatus F93

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information specifically detailing the secondary metabolite profile of Aspergillus fumigatus strain F93 is limited in the available scientific literature. This guide provides a comprehensive overview of the known secondary metabolites from this specific strain and supplements it with broader, well-documented information from the species Aspergillus fumigatus. It is crucial to note that the metabolic profile can vary significantly between different strains.

Introduction to Aspergillus fumigatus and its Secondary Metabolites

Aspergillus fumigatus is a ubiquitous saprophytic fungus that plays a crucial role in carbon and nitrogen recycling. However, in immunocompromised individuals, it can become an opportunistic pathogen, causing a range of diseases collectively known as aspergillosis. The virulence of A. fumigatus is attributed to a combination of factors, including its ability to produce a diverse arsenal of secondary metabolites. These low molecular weight compounds are not essential for primary growth but are critical for survival, competition with other microorganisms, and interaction with the host immune system.

Secondary Metabolites Identified from Aspergillus fumigatus Strain F93

Research has specifically identified a novel bioactive compound from Aspergillus fumigatus strain F93, highlighting its potential for producing unique secondary metabolites.

GERI-BP002-A: A Novel ACAT Inhibitor

A key secondary metabolite isolated from A. fumigatus F93 is this compound, a potent inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT).[1] ACAT is a crucial enzyme in cellular cholesterol metabolism, making its inhibitors promising therapeutic agents for managing hypercholesterolemia and atherosclerosis.

Table 1: Quantitative Data for this compound from Aspergillus fumigatus F93

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity | IC50 | Reference |

| This compound | C₂₃H₃₂O₂ | 340 | Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor | 50 µM | [1] |

Pyripyropenes

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the isolation and characterization of secondary metabolites from Aspergillus fumigatus F93 are not extensively published. However, based on the available literature for this compound and general methodologies for fungal secondary metabolite research, a generalized workflow can be outlined.

Fermentation and Extraction

-

Inoculation and Culture: Aspergillus fumigatus F93 is cultured in a suitable liquid medium (e.g., potato dextrose broth) or on solid agar plates. Incubation is carried out under controlled conditions of temperature and shaking to promote fungal growth and secondary metabolite production.

-

Extraction: The culture broth is subjected to solvent extraction to isolate the secondary metabolites. A common method involves an initial extraction with acetone followed by a liquid-liquid extraction with ethyl acetate (EtOAc).[1]

Purification

-

Silica Gel Column Chromatography: The crude extract is fractionated using silica gel column chromatography. Elution is performed with a gradient of solvents of increasing polarity to separate compounds based on their affinity for the stationary phase.[1]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification of the fractions is achieved by RP-HPLC.[1] This technique separates compounds based on their hydrophobicity, yielding highly pure individual metabolites.

Structure Elucidation

The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the detailed chemical structure and stereochemistry.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of secondary metabolites from Aspergillus fumigatus F93.

References

The Biological Activity of GERI-BP002-A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GERI-BP002-A, a novel biphenolic compound identified as bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, has been isolated from the fermentation broth of Aspergillus fumigatus F93. This document provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its role as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). Furthermore, its cytotoxic effects on various human tumor cell lines are detailed. This guide is intended to serve as a technical resource, consolidating available data on its mechanism of action, quantitative biological data, and detailed experimental methodologies.

Introduction

This compound is a natural product with a molecular formula of C₂₃H₃₂O₂ and a molecular weight of 340. Its primary characterized biological activity is the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. By catalyzing the esterification of cholesterol, ACAT plays a crucial role in the development of atherosclerosis and is a target for hypercholesterolemia therapies. In addition to its ACAT inhibitory activity, this compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines, suggesting its potential as an anticancer agent. Notably, its cytotoxicity appears to be independent of P-glycoprotein expression, a common mechanism of multidrug resistance in cancer.

Mechanism of Action: ACAT Inhibition

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. This process is central to maintaining cellular cholesterol homeostasis.[1][2][3] The inhibition of ACAT by this compound disrupts this process, leading to a decrease in the cellular pool of cholesteryl esters. This can have several downstream effects, including an increase in free cholesterol levels within the cell, which may trigger various cellular responses. The primary mechanism of ACAT inhibition is a key area of interest for its therapeutic potential in diseases characterized by abnormal cholesterol metabolism.

Signaling Pathway of ACAT in Cholesterol Homeostasis

The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism and the point of intervention for this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified through in vitro assays. The following tables summarize the available data on its ACAT inhibitory and cytotoxic activities.

Table 1: ACAT Inhibitory Activity of this compound

| Assay System | IC₅₀ (µM) | Reference |

| Rat Liver Microsomes | 50 | [4] |

Table 2: Cytotoxic Activity of this compound against Human Tumor Cell Lines

| Cell Line | Cancer Type | ED₅₀ (µg/mL) |

| A549 | Non-small cell lung cancer | 8.24 |

| SK-OV-3 | Ovarian cancer | 10.60 |

| SK-MEL-2 | Skin cancer | 8.83 |

| XF498 | Central nervous system cancer | 9.85 |

| HCT15 | Colon cancer (P-glycoprotein expressed) | Not specified |

| HCT15/CL02 | Multidrug-resistant colon cancer | Not specified |

Note: While specific ED₅₀ values for HCT15 and HCT15/CL02 are not provided in the primary literature, it is noted that the cytotoxicity of this compound is not affected by P-glycoprotein expression.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation of this compound from Aspergillus fumigatus F93

A general workflow for the isolation and purification of this compound is outlined below.

Protocol:

-

Fermentation: Aspergillus fumigatus F93 is cultured in a suitable fermentation medium to produce this compound.

-

Extraction: The culture broth is first extracted with acetone. The resulting extract is then further partitioned with ethyl acetate.

-

Chromatographic Purification: The ethyl acetate extract is subjected to silica gel column chromatography to partially purify the compound.

-

Final Purification: The final purification is achieved using reverse-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Preparation of Rat Liver Microsomes

Materials:

-

Male Wistar rats (250-270 g)

-

Ice-cold 0.1 M phosphate-buffered saline (PBS), pH 7.4

-

Homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

Protocol:

-

Rats are fasted overnight and sacrificed by cervical dislocation.[5]

-

The liver is immediately excised and perfused with ice-cold PBS.[5]

-

The liver is minced and homogenized in PBS (1 g liver per 2 mL PBS).[5]

-

The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C.[5]

-

The supernatant is collected and further centrifuged at 100,000 x g for 60 minutes at 4°C.[5][6]

-

The resulting microsomal pellet is resuspended in PBS.[5]

-

The protein concentration of the microsomal preparation is determined using a standard method (e.g., Lowry assay).[5]

-

Microsomes are stored at -80°C until use.[5]

ACAT Inhibition Assay

Materials:

-

Rat liver microsomes

-

0.1 M Potassium phosphate buffer, pH 7.4

-

[¹⁴C]Oleoyl-CoA (or other suitable radiolabeled fatty acyl-CoA)

-

Bovine serum albumin (BSA)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Unlabeled cholesterol

-

Scintillation cocktail and counter

Protocol:

-

A reaction mixture is prepared containing rat liver microsomes, potassium phosphate buffer, and BSA.

-

This compound at various concentrations is pre-incubated with the reaction mixture.

-

The enzymatic reaction is initiated by the addition of the substrates: unlabeled cholesterol and [¹⁴C]Oleoyl-CoA.

-

The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes).

-

The reaction is terminated by the addition of a stop solution (e.g., a mixture of isopropanol and heptane).

-

The formed [¹⁴C]cholesteryl oleate is extracted with an organic solvent (e.g., heptane).

-

The radioactivity in the organic phase is quantified using a liquid scintillation counter.

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

Materials:

-

Human tumor cell lines (e.g., A549, SK-OV-3, etc.)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Protocol:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[7][8]

-

Drug Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).[7][8]

-

Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10% (w/v) TCA to each well and incubating at 4°C for 1 hour.[7][8][9][10]

-

Staining: The plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.[7][8][10]

-

Washing: Unbound dye is removed by washing the plates with 1% (v/v) acetic acid.[7][8][10]

-

Solubilization: The plates are air-dried, and the protein-bound dye is solubilized by adding 10 mM Tris base solution to each well.[7][8][10]

-

Absorbance Measurement: The absorbance is read at 510-540 nm using a microplate reader.[7][10]

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the ED₅₀ value is determined from the dose-response curve.

Conclusion

This compound is a promising natural product with well-defined biological activities as an ACAT inhibitor and a cytotoxic agent against various cancer cell lines. Its unique chemical structure and dual activities make it a person of interest for further investigation in the fields of cardiovascular disease and oncology. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular interactions with its targets, its in vivo efficacy and safety profiles, and the potential for structural modifications to enhance its potency and selectivity.

References

- 1. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. oyc.co.jp [oyc.co.jp]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. canvaxbiotech.com [canvaxbiotech.com]

- 10. scispace.com [scispace.com]

Preclinical Data on GERI-BP002-A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public domain information on GERI-BP002-A. A comprehensive preclinical data package, including in vivo efficacy, pharmacokinetic, and detailed toxicology studies, is not yet publicly available for this compound. This guide should be considered a preliminary technical overview based on limited in vitro data.

Introduction

This compound is a novel small molecule that has been identified as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). Isolated from the fermentation broth of the fungus Aspergillus fumigatus F93, it is chemically identified as bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane.[1] Due to its mechanism of action, this compound holds potential for investigation in therapeutic areas related to cholesterol metabolism, such as hypercholesterolemia and atherosclerosis. ACAT inhibitors have been explored for their potential to prevent the formation of cholesteryl esters, a key step in the development of atherosclerotic plaques.[2][3][4][5]

This technical guide provides a consolidated overview of the available preclinical data on this compound, focusing on its known in vitro activities. It is intended to serve as a foundational resource for researchers and drug development professionals interested in this compound.

Compound Profile

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| Chemical Name | bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane | [1] |

| Source | Aspergillus fumigatus F93 | [1] |

| Molecular Formula | C23H32O2 | [1] |

| Molecular Weight | 340.5 g/mol |

In Vitro Pharmacology

Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition

This compound has been shown to inhibit the enzymatic activity of ACAT. The primary preclinical evidence for this activity is summarized below.

| Assay Type | System | IC50 | Reference |

| ACAT Inhibition | Rat Liver Microsomes | 50 µM | [1][6] |

Experimental Protocol: ACAT Inhibition Assay (General)

While the specific protocol used for this compound is not detailed in the available literature, a general methodology for assessing ACAT activity in rat liver microsomes is as follows:

-

Preparation of Microsomes: Liver tissue from rats is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.

-

Assay Reaction: The microsomal preparation is incubated with a reaction mixture typically containing a cholesterol substrate and radiolabeled oleoyl-CoA.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period.

-

Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system (e.g., chloroform:methanol).

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesteryl ester fraction.

-

Quantification: The amount of radiolabeled cholesteryl ester is quantified using liquid scintillation counting to determine the ACAT activity. The inhibitory effect of this compound would be determined by measuring the reduction in cholesteryl ester formation in the presence of the compound.[7]

Signaling Pathway: ACAT Inhibition in Atherosclerosis

Caption: Inhibition of ACAT by this compound can potentially block the esterification of cholesterol in macrophages, thereby preventing the formation of foam cells, a key event in the development of atherosclerotic plaques.

Secretory Pathway Ca2+ ATPase (SPCA1) Inhibition

Interestingly, the chemical entity bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, which is identical to this compound, has been identified as a potent and selective inhibitor of the secretory pathway Ca2+ ATPase (SPCA1).[8] This suggests a potential secondary mechanism of action for this compound.

| Assay Type | System | IC50 | Reference |

| SPCA1d Inhibition | Over-expressed in COS-7 cell microsomal membranes | 0.13 µM | [8] |

| hSERCA2b Inhibition | Over-expressed in COS-7 cell microsomal membranes | 8.1 µM | [8] |

The significant difference in IC50 values indicates a degree of selectivity for SPCA1 over the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). The role of SPCA1 in cardiovascular physiology and pathology is an emerging area of research.[9][10][11]

Signaling Pathway: SPCA1 Function

Caption: this compound's inhibition of SPCA1 could disrupt calcium homeostasis within the Golgi apparatus, potentially affecting protein processing and other cellular functions.

In Vitro Cytotoxicity

Preliminary in vitro studies have assessed the cytotoxic effects of this compound against a panel of human cancer cell lines.

| Cell Line | Cancer Type | ED50 (µg/mL) | Reference |

| A549 | Non-small cell lung cancer | 5.45 | [12] |

| SK-OV-3 | Ovarian cancer | 8.83 | [12] |

| HCT-15 | Colon cancer | 5.79 | [12] |

| XF-498 | Central nervous system cancer | 7.30 | [12] |

| SK-MEL-2 | Skin cancer | 5.39 | [12] |

Experimental Protocol: Cytotoxicity Assay (General - MTT Assay)

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general steps are as follows:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The ED50 (effective dose for 50% inhibition) can then be calculated.[13][14][15][16]

Experimental Workflows

Workflow: Isolation and In Vitro Characterization of this compound

Caption: A general workflow for the isolation of this compound from its fungal source and subsequent in vitro characterization.

Summary and Future Directions

The available preclinical data for this compound demonstrate its activity as an in vitro inhibitor of ACAT and, more potently, SPCA1. It also exhibits cytotoxic effects against several cancer cell lines. While the ACAT inhibitory activity suggests a potential therapeutic application in atherosclerosis and hypercholesterolemia, the current body of evidence is preliminary and lacks in vivo validation.

For drug development professionals, the following are critical next steps in the evaluation of this compound:

-

In vivo Efficacy Studies: Evaluation in established animal models of atherosclerosis (e.g., ApoE-/- or LDLR-/- mice) and hypercholesterolemia is essential to determine its therapeutic potential.[17][18]

-

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for determining its drug-like properties.

-

Toxicology Studies: Comprehensive in vitro and in vivo toxicology studies are required to assess the safety profile of the compound.

-

Mechanism of Action Elucidation: Further studies are needed to confirm the primary mechanism of action in a cellular and in vivo context, particularly to understand the relative contributions of ACAT and SPCA1 inhibition to its overall biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could help optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound, novel inhibitor of acyl-CoA: cholesterol acyltransferase produced by Aspergillus fumigatus F93 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACAT inhibitors as antiatherosclerotic agents: compounds and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Therapeutic potential of ACAT inhibitors as lipid lowering and anti-atherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Open Access@KRIBB: this compound, novel inhibitor of Acyl-CoA : cholesterol acyltransferase produced by Aspergillus fumigatus F93 [oak.kribb.re.kr]

- 7. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane (bis-phenol) is a potent and selective inhibitor of the secretory pathway Ca²⁺ ATPase (SPCA1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Secretory Pathway Ca²⁺ ATPase - Wikipedia [en.wikipedia.org]

- 10. Roles of Ca2+ and secretory pathway Ca2+-ATPase pump type 1 (SPCA1) in intra-Golgi transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. japsonline.com [japsonline.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. dojindo.com [dojindo.com]

- 17. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Target Identification and Validation of GERI-BP002-A, a Novel Kinase Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The identification of a drug's molecular target is a critical step in modern drug development, providing a foundation for understanding its mechanism of action, predicting efficacy, and anticipating potential toxicities. This document details the systematic process of target identification and validation for GERI-BP002-A, a novel small molecule inhibitor. Through a combination of chemical proteomics, biophysical assays, and genetic approaches, we have identified and validated "Kinase X" as the primary molecular target of this compound. This guide outlines the experimental methodologies, presents key quantitative data, and illustrates the underlying signaling pathways and workflows.

Target Identification using Affinity Chromatography-Mass Spectrometry

To identify the direct binding partners of this compound, an unbiased chemical proteomics approach was employed. A biotinylated analog of this compound was synthesized and immobilized on streptavidin-coated magnetic beads. These beads were then incubated with cell lysates to capture interacting proteins. After stringent washing steps to remove non-specific binders, the captured proteins were eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Affinity Chromatography

-

Lysate Preparation: Human cancer cells (e.g., A549) were cultured to 80% confluency, harvested, and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The lysate was clarified by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Probe Immobilization: 50 µL of streptavidin-coated magnetic beads were washed three times with lysis buffer. The beads were then incubated with 10 µM of biotinylated this compound or a biotin-only control for 1 hour at 4°C with gentle rotation.

-

Protein Capture: The immobilized beads were incubated with 2 mg of clarified cell lysate for 2 hours at 4°C. For competition experiments, a 100-fold molar excess of free this compound was co-incubated with the lysate and beads.

-

Washing: The beads were washed five times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution and Digestion: Bound proteins were eluted using a buffer containing 2% SDS. The eluate was then subjected to in-solution trypsin digestion to generate peptides for mass spectrometry analysis.

-

LC-MS/MS Analysis: Peptides were analyzed on a Q-Exactive HF mass spectrometer. Protein identification and label-free quantification (LFQ) were performed using MaxQuant software.

Data Summary: Top Protein Candidates

The protein "Kinase X" was significantly enriched in the this compound pulldown samples compared to both the biotin-only control and the competition control, identifying it as the top binding candidate.

| Protein Candidate | Gene Name | LFQ Intensity (this compound) | LFQ Intensity (Competition) | Fold Enrichment |

| Kinase X | KNX1 | 1.5 x 10^8 | 2.1 x 10^5 | 714 |

| Protein Y | PTY1 | 8.2 x 10^6 | 7.9 x 10^6 | 1.0 |

| Protein Z | PTZ1 | 5.1 x 10^7 | 3.5 x 10^7 | 1.5 |

Workflow Diagram

Target Engagement Confirmation with CETSA

To confirm that this compound directly binds to and stabilizes Kinase X in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. CETSA leverages the principle that a small molecule binding to its target protein confers thermal stability to the protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact A549 cells were treated with either vehicle (0.1% DMSO) or 10 µM this compound for 1 hour at 37°C.

-

Heating: The cell suspensions were aliquoted and heated individually to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling on ice.

-

Lysis: Cells were lysed by three freeze-thaw cycles using liquid nitrogen.

-

Fractionation: The soluble protein fraction was separated from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Protein Analysis: The amount of soluble Kinase X remaining in the supernatant at each temperature was quantified by Western Blotting using a specific antibody against Kinase X. Band intensities were quantified using ImageJ.

Data Summary: Thermal Stabilization of Kinase X

Treatment with this compound resulted in a significant shift in the melting temperature (Tm) of Kinase X, indicating direct target engagement and stabilization.

| Treatment | Tm of Kinase X (°C) | Tm Shift (ΔTm) (°C) |

| Vehicle (DMSO) | 48.5 | - |

| This compound (10 µM) | 56.2 | +7.7 |

Diagram: CETSA Principle

Target Validation via Genetic Knockdown

To validate that the cytotoxic effect of this compound is mediated through its inhibition of Kinase X, a target validation study using small interfering RNA (siRNA) was conducted. By reducing the expression of Kinase X, we can determine if the cells become less sensitive to the compound.

Experimental Protocol: siRNA Knockdown and Viability Assay

-

Transfection: A549 cells were seeded in 96-well plates. After 24 hours, cells were transfected with either a non-targeting control siRNA (siControl) or an siRNA specifically targeting Kinase X (siKNX1) using a lipid-based transfection reagent.

-

Incubation: Cells were incubated for 48 hours to allow for sufficient knockdown of the target protein. Knockdown efficiency was confirmed by Western Blot in parallel experiments.

-

Compound Treatment: The culture medium was replaced with fresh medium containing increasing concentrations of this compound.

-

Viability Assessment: After 72 hours of compound treatment, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Dose-response curves were plotted, and the half-maximal inhibitory concentration (IC50) was calculated for both siControl and siKNX1-treated cells.

Data Summary: Effect of Kinase X Knockdown on Drug Sensitivity

Cells with reduced levels of Kinase X (siKNX1) showed a significant increase in their IC50 value for this compound, indicating that the compound's efficacy is dependent on the presence of its target.

| siRNA Treatment | Kinase X Protein Level (% of Control) | IC50 of this compound (nM) | Fold Shift in IC50 |

| siControl | 100% | 25 | - |

| siKNX1 | 15% | 410 | 16.4 |

Diagram: Kinase X Signaling Pathway

Conclusion

The data presented in this guide provide a clear and robust validation of Kinase X as the primary molecular target of this compound. The target was initially identified through an unbiased chemical proteomics screen and subsequently confirmed to be engaged in cells using a biophysical CETSA assay, which demonstrated drug-induced thermal stabilization. Finally, genetic knockdown of Kinase X resulted in a significant resistance to this compound, functionally validating that the compound's anti-proliferative effects are mediated through the inhibition of this target. This comprehensive target identification and validation cascade provides a strong rationale for the continued development of this compound as a selective Kinase X inhibitor.

Methodological & Application

Application Notes and Protocols for GERI-BP002-A: In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GERI-BP002-A is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates cell cycle progression, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for the in vitro characterization of this compound's effects on cancer cell lines, specifically focusing on assessing its cytotoxic and anti-proliferative activities, and confirming its mechanism of action by evaluating the phosphorylation status of key downstream effectors.

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the human breast cancer cell line, MCF-7, which is recommended for evaluating the in vitro efficacy of this compound.

Materials and Reagents:

| Reagent | Supplier | Catalog Number | Storage |

| MCF-7 Cell Line | ATCC | HTB-22 | Liquid Nitrogen |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 | 4°C |

| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 26140079 | -20°C |

| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | -20°C |

| 0.25% Trypsin-EDTA (1X) | Gibco | 25200056 | 4°C |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |

| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | Room Temperature |

Protocol:

-

Thawing of Cryopreserved Cells:

-

Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).

-

Thaw the vial of MCF-7 cells rapidly in a 37°C water bath until a small ice crystal remains.

-

Under sterile conditions in a biological safety cabinet, transfer the cell suspension into the prepared conical tube.

-

Centrifuge the cell suspension at 125 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

-

Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Maintenance and Subculturing:

-

Monitor cell growth daily and expect cells to reach 80-90% confluency within 3-5 days.

-

To subculture, aspirate the medium and wash the cell monolayer once with 5 mL of sterile PBS.

-

Add 3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 125 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed new T-75 flasks at a split ratio of 1:3 to 1:6.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Materials and Reagents:

| Reagent | Supplier | Catalog Number | Storage |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 | 4°C (Protect from Light) |

| Isopropanol, Acidified | Sigma-Aldrich | I9030 | Room Temperature |

| 96-well Flat-Bottom Plates | Corning | 3596 | Room Temperature |

Protocol:

-

Cell Seeding:

-

Harvest MCF-7 cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

-

Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete growth medium. Recommended starting concentration is 100 µM.

-

Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

-

Remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.

-

Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

-

-

MTT Assay and Data Acquisition:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of acidified isopropanol to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

-

Quantitative Data Summary:

| Parameter | Value |

| Cell Line | MCF-7 |

| Seeding Density | 5,000 cells/well |

| Plate Format | 96-well |

| This compound Concentration Range | 0.1 nM - 100 µM |

| Incubation Time | 48 - 72 hours |

| MTT Concentration | 0.5 mg/mL (final) |

| Absorbance Wavelength | 570 nm |

Western Blot Analysis for PI3K Pathway Inhibition

This protocol is designed to confirm the mechanism of action of this compound by assessing the phosphorylation status of Akt, a key downstream target of PI3K.

Materials and Reagents:

| Reagent | Supplier | Catalog Number | Storage |

| 6-well Plates | Corning | 3516 | Room Temperature |

| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 | 4°C |

| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78442 | 4°C |

| Primary Antibody: Phospho-Akt (Ser473) | Cell Signaling | 4060 | -20°C |

| Primary Antibody: Total Akt | Cell Signaling | 4691 | -20°C |

| Primary Antibody: β-Actin | Cell Signaling | 4970 | -20°C |

| HRP-conjugated Secondary Antibody | Cell Signaling | 7074 | 4°C |

| ECL Western Blotting Substrate | Bio-Rad | 1705061 | Room Temperature |

Protocol:

-

Cell Treatment and Lysis:

-

Seed 1 x 10^6 MCF-7 cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for 2-4 hours. Include a vehicle control.

-

Wash the cells with ice-cold PBS and add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total Akt and β-Actin as loading controls.

-

Application Notes and Protocols for GERI-BP002-A in Cancer Research

Initial Search and Information Synthesis:

A comprehensive search of publicly available scientific literature and clinical trial databases for "GERI-BP002-A" did not yield any specific information on a compound with this designation. The search results provided information on other investigational drugs such as BioPB-01, BP1002, and GB002, as well as research related to various genes and signaling pathways in cancer. However, no data directly pertaining to the mechanism of action, preclinical or clinical studies, or experimental protocols for a compound named this compound could be identified.

Based on the current available information, it is not possible to provide detailed application notes, experimental protocols, or data presentations for this compound in the context of cancer research. The requested information is contingent on the existence of published or publicly disclosed data for this specific compound.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

For researchers, scientists, and drug development professionals seeking to work with or understand a specific compound, it is crucial to have access to foundational data, which typically includes:

-

Compound Identification: Chemical structure, formula, and any alternative nomenclature.

-

Mechanism of Action: The specific molecular target(s) and signaling pathways modulated by the compound.

-

Preclinical Data: In vitro and in vivo studies demonstrating biological activity, efficacy, and safety in cancer models.

-

Clinical Trial Information: If applicable, data from human studies registered on platforms like ClinicalTrials.gov.

Without this fundamental information for "this compound," the development of detailed application notes and protocols is not feasible. Researchers interested in this compound are advised to consult the originating source or manufacturer for specific data and handling instructions.

To illustrate the type of information and visualizations that would be included had data been available for this compound, the following sections provide a generalized framework and examples based on common practices in cancer drug research.

Illustrative Framework for Application Notes (Hypothetical Compound)

This section serves as a template demonstrating how application notes for a hypothetical anti-cancer compound would be structured.

1. Introduction

-

Compound Name: Hypothetical Compound X

-

Target: e.g., Tyrosine Kinase ABC

-

Therapeutic Area: e.g., Non-Small Cell Lung Cancer (NSCLC)

-

Background: A brief overview of the target's role in cancer progression and the rationale for its inhibition.

2. Mechanism of Action

A detailed description of how the compound exerts its therapeutic effect. This would include information on its binding affinity, selectivity, and downstream effects on signaling pathways.

Signaling Pathway Diagram (Hypothetical)

Caption: Hypothetical signaling pathway inhibited by Compound X.

3. In Vitro Applications

-

Cell-Based Assays: Protocols for assessing cell viability, proliferation, apoptosis, and cell cycle arrest in cancer cell lines.

-

Biochemical Assays: Methods for determining enzyme inhibition or receptor binding.

Experimental Workflow: Cell Viability Assay (Hypothetical)

Caption: Workflow for a typical cell viability experiment.

4. In Vivo Applications

-

Animal Models: Protocols for xenograft or patient-derived xenograft (PDX) tumor models.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Methodologies for assessing drug exposure and target engagement in vivo.

5. Data Presentation

Quantitative data would be summarized in tables for clarity.

Table 1: Hypothetical In Vitro IC50 Values for Compound X

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | NSCLC | 50 |

| HCT116 | Colorectal | 250 |

| MCF-7 | Breast | >1000 |

Table 2: Hypothetical In Vivo Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| Compound X | 10 | 45 |

| Compound X | 30 | 85 |

Detailed Experimental Protocols (Hypothetical Example)

Protocol 1: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.

Application Notes and Protocols for GERI-BP002-A: A Potent Inducer of Apoptosis in Tumor Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

GERI-BP002-A is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key anti-apoptotic protein that is frequently overexpressed in a variety of human cancers, contributing to tumor cell survival and resistance to conventional therapies. By binding to the BH3-binding groove of Bcl-2, this compound displaces pro-apoptotic proteins such as Bim, leading to the activation of the intrinsic apoptotic pathway. This results in the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death. These application notes provide detailed protocols for evaluating the pro-apoptotic activity of this compound in tumor cells.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 48h Treatment |

| HCT116 | Colon Carcinoma | 75 |

| A549 | Lung Carcinoma | 120 |

| MCF-7 | Breast Adenocarcinoma | 250 |

| Jurkat | T-cell Leukemia | 50 |

Table 2: Induction of Apoptosis by this compound in HCT116 Cells

| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |

| Vehicle (DMSO) | - | 5.2 ± 1.1 | 1.0 |

| This compound | 50 | 35.8 ± 3.5 | 4.2 |

| This compound | 100 | 68.2 ± 5.1 | 8.7 |

| This compound | 200 | 85.4 ± 4.8 | 15.3 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on tumor cell lines.

Materials:

-

Tumor cell lines (e.g., HCT116, A549, MCF-7, Jurkat)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (10 mM in DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Materials:

-

HCT116 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Caspase Activity Assay (Caspase-Glo 3/7 Assay)

Objective: To measure the activity of effector caspases-3 and -7 in response to this compound treatment.

Materials:

-

HCT116 cells

-

White-walled 96-well plates

-

This compound

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Procedure:

-

Seed HCT116 cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 12 hours.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix gently and incubate at room temperature for 1 hour.

-

Measure the luminescence using a luminometer.

-

Calculate the fold increase in caspase activity relative to the vehicle control.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key apoptotic proteins following this compound treatment.

Materials:

-

HCT116 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat HCT116 cells with this compound for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Visualizations

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for assessing apoptosis.

Application Notes and Protocols for A549 Cell Lines: A Template for Novel Compound Evaluation

Initial Search Conducted: An extensive search for "GERI-BP002-A" did not yield specific data regarding its dosage, mechanism of action, or experimental protocols for the A549 cell line. The information presented here is a generalized template based on common practices for evaluating novel compounds on A549 cells, drawing from established research methodologies.

Introduction

A549 cells are a widely utilized human lung adenocarcinoma cell line in cancer research and drug discovery.[1][2] These cells serve as a valuable in vitro model for non-small cell lung cancer, exhibiting characteristics of alveolar type II epithelial cells.[1] This document provides a comprehensive set of protocols for determining the cytotoxic effects and elucidating the mechanism of action of a novel compound, designated here as a generic investigational compound, on the A549 cell line.

A549 Cell Culture and Maintenance

Proper cell culture techniques are crucial for obtaining reproducible results.

Protocol for A549 Cell Culture:

-